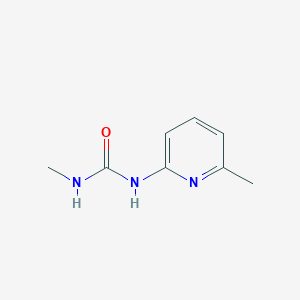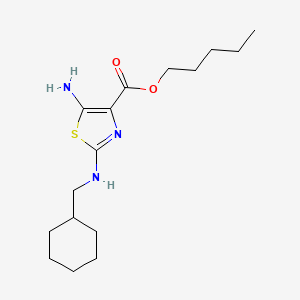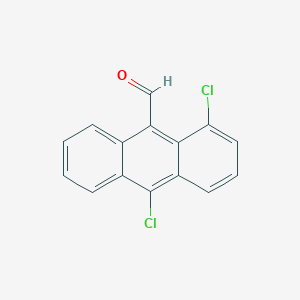
Aluminum;palladium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum;palladium is a compound that combines the properties of aluminum and palladium. Palladium is a member of the platinum group metals and is known for its unique catalytic properties, while aluminum is a lightweight, silvery-white metal known for its high thermal and electrical conductivity. The combination of these two metals results in a compound with unique properties that are valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of aluminum;palladium compounds can be achieved through various synthetic routes. One common method involves the reduction of palladium salts in the presence of aluminum. This can be done using chemical reduction methods where palladium chloride is reduced by aluminum powder in an appropriate solvent under controlled conditions .
Industrial Production Methods
On an industrial scale, this compound compounds can be produced using techniques such as wet impregnation and incipient-wetness impregnation. These methods involve the deposition of palladium onto an aluminum support, followed by reduction to form the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Aluminum;palladium compounds undergo various types of chemical reactions, including:
Oxidation: Palladium can be oxidized to form palladium oxide.
Reduction: Palladium can be reduced from its ionic forms to its metallic state.
Substitution: Palladium can participate in substitution reactions, where ligands attached to palladium are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound compounds include:
Hydrochloric acid: Used for the dissolution of palladium.
Sodium borohydride: A reducing agent used to reduce palladium salts to metallic palladium.
Triphenylphosphine: A ligand used in the formation of palladium complexes.
Major Products
The major products formed from reactions involving this compound compounds include palladium hydrides, palladium oxides, and various palladium-ligand complexes .
Applications De Recherche Scientifique
Aluminum;palladium compounds have a wide range of scientific research applications, including:
Medicine: Palladium compounds are used in the development of anticancer drugs and other pharmaceuticals.
Environmental Remediation: Palladium nanoparticles are used to remove pollutants from water and air.
Energy Storage: Palladium is used in fuel cells and hydrogen storage systems.
Mécanisme D'action
The mechanism of action of aluminum;palladium compounds involves the ability of palladium to switch between different oxidation states, facilitating various chemical reactions. Palladium can undergo oxidative addition, transmetalation, and reductive elimination, making it a versatile catalyst . The molecular targets and pathways involved depend on the specific application, such as catalysis or drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to aluminum;palladium include other palladium-based compounds such as:
- Palladium chloride
- Palladium acetate
- Palladium hydride
- Palladium-phosphine complexes
Uniqueness
The uniqueness of this compound compounds lies in their combination of the lightweight and conductive properties of aluminum with the catalytic properties of palladium. This makes them particularly valuable in applications where both properties are required, such as in advanced catalysis and energy storage systems .
Propriétés
Formule moléculaire |
AlPd |
|---|---|
Poids moléculaire |
133.40 g/mol |
Nom IUPAC |
aluminum;palladium |
InChI |
InChI=1S/Al.Pd |
Clé InChI |
IEQUNHXCJVILJQ-UHFFFAOYSA-N |
SMILES canonique |
[Al].[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



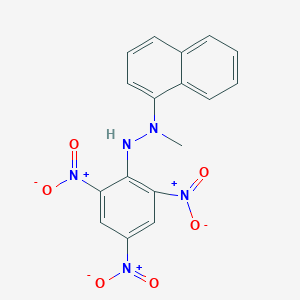
![1-Phenyl-2-[3-(4-phenylphenyl)phenyl]benzene](/img/structure/B14729955.png)
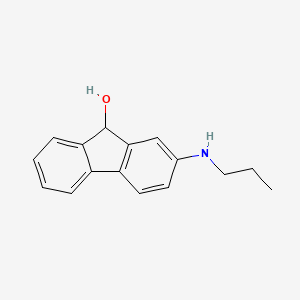
![2-[(Prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14729965.png)
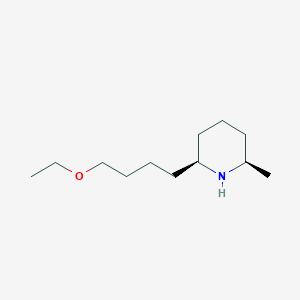
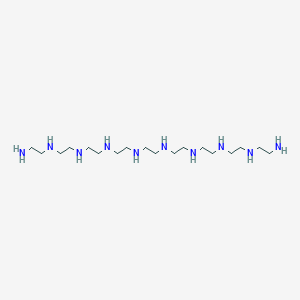
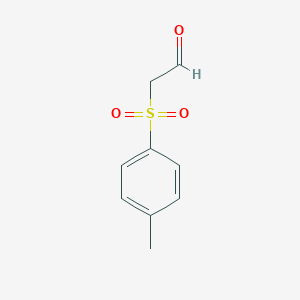
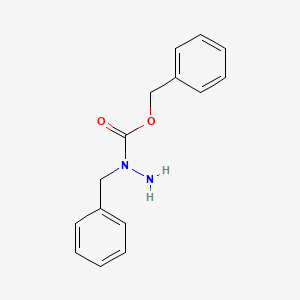
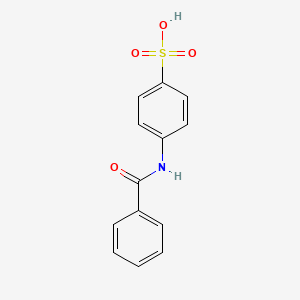
![3-(Spiro[cyclopenta[a]naphthalene-7,2'-[1,3]dioxolan]-6-yl)propan-1-ol](/img/structure/B14730016.png)
